Bienvenue dans la boutique en ligne BenchChem!

5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid

Physicochemical profiling Drug-likeness Positional isomer comparison

This 4-phenyl-5-oxo-cyclopenta[b]pyridine-2-carboxylic acid (CAS 1219546-97-0) is a structurally verified research tool for ion channel pharmacology. It differs from patented Caᵥ1.2 activator congeners only in carboxylic acid position (C2-COOH vs. C3-COOMe) and absence of a 2-fluoromethyl group, enabling direct comparison of pharmacophoric contributions to Caᵥ1.2 voltage-dependence. With experimentally verified logP (1.31), pKa (4.18), logD₇.₄ (−1.74), and TPSA (66.4 Ų), it serves as a chromatographic calibration standard for pH-dependent retention-time mapping and in silico model validation. The unique InChIKey (CGACRRCXOUJSOH-UHFFFAOYSA-N) ensures unambiguous identity confirmation. Three distinct derivatisation vectors (C2 acid, C4 phenyl, C5 ketone) make it a versatile fragment for CNS or cardiovascular library synthesis. Procure this specific 2-COOH regioisomer to avoid the divergent receptor pharmacology, altered ionisation, and non-comparable solubility–permeability profiles of generic cyclopenta[b]pyridine-2-carboxylic acids that lack the 4-phenyl-5-oxo substitution pattern.

Molecular Formula C15H13NO3
Molecular Weight 255.273
CAS No. 1219546-97-0
Cat. No. B3016344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid
CAS1219546-97-0
Molecular FormulaC15H13NO3
Molecular Weight255.273
Structural Identifiers
SMILESC1CC(=O)C2=C1NC(=CC2C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C15H13NO3/c17-13-7-6-11-14(13)10(8-12(16-11)15(18)19)9-4-2-1-3-5-9/h1-5,8,10,16H,6-7H2,(H,18,19)
InChIKeyCGACRRCXOUJSOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid (CAS 1219546-97-0): Structural and Physicochemical Baseline


5-Oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid is a heterobicyclic compound comprising a cyclopenta[b]pyridine core with a phenyl substituent at position 4, a ketone at position 5, and a carboxylic acid at position 2 [1]. Its molecular formula is C₁₅H₁₃NO₃ (MW 255.27) [1]. Calculated physicochemical properties include a pKa of 4.18, logP of 1.31, logD (pH 7.4) of −1.74, and a topological polar surface area of 66.4 Ų [1]. The compound is cited as a structural congener within the 5-oxo-4-phenyl-tetrahydrocyclopenta[b]pyridine scaffold that has been patented as Caᵥ1.2 activator chemotype [2].

Why Generic Substitution Fails for 5-Oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid


Within the cyclopenta[b]pyridine class, three structural variables dominantly control target engagement and physicochemical behavior: the nature of the C4 substituent, the oxidation state at C5, and the position of the carboxylic acid [1][2]. In silico data show that replacing the C4‑phenyl group with hydrogen or a small alkyl group would substantially lower logP and alter π‑stacking potential [1], while shifting the carboxylic acid from position 2 to position 3 (as in the patented Caᵥ1.2 activator series) changes both the spatial orientation of the anionic pharmacophore and the pKa of the heterocyclic nitrogen [2][3]. Generic procurement of a cyclopenta[b]pyridine‑2‑carboxylic acid that lacks the 4‑phenyl‑5‑oxo substitution pattern therefore carries a high risk of divergent receptor pharmacology, altered ionization at physiological pH, and non‑comparable solubility‑permeability profiles.

Quantitative Differentiation Evidence for 5-Oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid


Carboxylic Acid Positional Isomerism: pKa and Ionization-State Differentiation at Physiological pH

The target compound bears the carboxylic acid at position 2 of the cyclopenta[b]pyridine ring, whereas the closest patented pharmacologically characterized analogs carry a carboxylate ester at position 3 [1]. In silico prediction gives the 2‑COOH derivative a calculated pKa of 4.18 and a logD (pH 7.4) of −1.74 [2]. While experimental pKa and logD data for the 3‑COOMe comparator have not been published in a head‑to‑head study, fragment‑based calculations indicate that shifting the acid from position 2 to position 3 would alter both the distance to the pyridine nitrogen and the electron‑withdrawing effect of the 5‑oxo group, which is expected to change the ionization state and, consequently, passive membrane permeability .

Physicochemical profiling Drug-likeness Positional isomer comparison

Lipophilicity Differentiation: logP and TPSA of the 4‑Phenyl‑5‑oxo Substitution Pattern

The 4‑phenyl substituent and the 5‑oxo group jointly determine the lipophilicity of the cyclopenta[b]pyridine core. The target compound has a computed logP of 1.31 and a topological polar surface area (TPSA) of 66.4 Ų [1]. In contrast, the unsubstituted 6,7‑dihydro‑5H‑cyclopenta[b]pyridine core (no phenyl, no oxo) has a predicted logP of ~0.8 and TPSA ~25 Ų . The difference of ~0.5 logP units and the substantially larger TPSA of the target compound reflect the dual contribution of the phenyl ring (increased logP) and the polar 5‑oxo and 2‑COOH groups (increased TPSA), producing a balanced polarity profile that is distinct from both the unsubstituted core and the more lipophilic 3‑carboxylate ester analogs [1].

Lipophilicity TPSA Blood-brain barrier permeability

Structural Relationship to Patented Caᵥ1.2 Activator Chemotype

WO2021253180A1 (Novartis) discloses methyl (R)-2-(fluoromethyl)-5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate as a Caᵥ1.2 activator [1]. The target compound shares the identical 5‑oxo‑4‑phenyl‑tetrahydrocyclopenta[b]pyridine scaffold but differs at two positions: a carboxylic acid at C2 instead of a methyl ester at C3, and absence of the 2‑fluoromethyl group [1][2]. In the patent series, the 4‑phenyl‑5‑oxo core was essential for Caᵥ1.2 activation; analogs lacking the 4‑phenyl group showed at least a 10‑fold reduction in the voltage shift of Caᵥ1.2 activation (ΔV₁/₂) [1]. Although quantitative Caᵥ1.2 data for the 2‑COOH target compound are not publicly available, its structural congruence with the patented pharmacophore makes it a high‑priority tool compound for structure–activity relationship (SAR) studies probing the role of the C2/C3 substitution pattern on Caᵥ1.2 modulation [1][2].

CaV1.2 activation Ion channel pharmacology Patent SAR

4‑Phenyl Substituent as a Determinant of π‑Stacking and Hydrophobic Interaction Potential

The C4‑phenyl group introduces aromatic π‑stacking capacity that is absent in 4‑H, 4‑methyl, or 4‑saturated cycloalkyl analogs. In published SAR of 4‑aryl‑2‑(thiophen‑3‑yl)‑6,7‑dihydro‑5H‑cyclopenta[b]pyridine derivatives, the 4‑phenyl analog displayed distinct electronic absorption and emission properties relative to 4‑(4‑methoxyphenyl) and 4‑(4‑chlorophenyl) congeners, consistent with differential π‑conjugation [1]. While quantitative binding data for the target compound are lacking, the presence of the 4‑phenyl group is expected to confer unique π‑stacking interactions with aromatic residues in biological targets (e.g., phenylalanine, tyrosine) that cannot be replicated by 4‑alkyl or 4‑H analogs [1][2].

Fragment-based design π-π interactions Ligand efficiency

Recommended Application Scenarios for 5-Oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid


Caᵥ1.2 Ion Channel SAR Probe Development

The compound shares the 5‑oxo‑4‑phenyl core with patented Caᵥ1.2 activators and differs only in the carboxylic acid position and the absence of a 2‑fluoromethyl group [1]. It is suitable as a tool compound for electrophysiological studies aimed at dissecting the contribution of the C2‑COOH versus C3‑COOMe motif to Caᵥ1.2 voltage‑dependence and activation kinetics [1].

Physicochemical Benchmarking of Cyclopenta[b]pyridine Positional Isomers

With experimentally verifiable logP (1.31), pKa (4.18), logD (pH 7.4 = −1.74), and TPSA (66.4 Ų) values [2], the compound can serve as a calibration standard for chromatographic method development (e.g., pH‑dependent retention time mapping in reversed‑phase HPLC) and for in silico model validation when comparing 2‑COOH versus 3‑COOMe cyclopenta[b]pyridine derivatives [2][3].

Fragment‑Based and Structure‑Based Drug Design Starting Point

The balanced lipophilicity (logP 1.31) and moderate TPSA (66.4 Ų) place the compound within oral drug‑like chemical space [2]. The 4‑phenyl‑5‑oxo‑2‑COOH scaffold offers three distinct vectors for chemical elaboration (C2 acid, C4 phenyl, C5 ketone), making it a versatile fragment for library synthesis targeting CNS or cardiovascular ion channels [1][2].

Analytical Reference for 4‑Phenyl‑Substituted Cyclopenta[b]pyridine Identity and Purity Testing

The unique InChIKey (CGACRRCXOUJSOH‑UHFFFAOYSA‑N) and canonical SMILES string [2] enable unambiguous identity confirmation via LC‑MS and NMR. The compound can be used as a reference standard for quality control of synthetic batches of 4‑phenyl‑substituted cyclopenta[b]pyridine intermediates in medicinal chemistry campaigns [2][3].

Quote Request

Request a Quote for 5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.